molecular formula C18H18F3N7O4S B3218101 Baricitinib 三氟乙酸盐 CAS No. 1187594-10-0

Baricitinib 三氟乙酸盐

货号 B3218101
CAS 编号: 1187594-10-0
分子量: 485.4 g/mol
InChI 键: SRBRRMLIGZDAQK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Baricitinib, sold under the brand name Olumiant among others, is an immunomodulatory medication used for the treatment of rheumatoid arthritis, alopecia areata, and COVID-19 . It acts as an inhibitor of Janus kinase (JAK), blocking the subtypes JAK1 and JAK2 . Baricitinib is used alone or together with other medicines (e.g., methotrexate, DMARDs) to treat moderately to severely active rheumatoid arthritis in patients who have taken other medicines (e.g., tumor necrosis factor or TNF antagonist) that did not work well .


Synthesis Analysis

A highly efficient method for the synthesis of baricitinib was developed. The starting material tert-butyl 3-oxoazetidine-1-carboxylate was converted to intermediate 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile via the Horner–Emmons reaction, deprotection of the N-Boc-group, and a final sulfonamidation reaction .


Molecular Structure Analysis

Baricitinib has the IUPAC name 2-[1-Ethylsulfonyl-3-[4-(7H-pyrrolo [2,3-d] pyrimidin-4-yl) pyrazol-1-yl] azetidine-3-yl] acetonitrile and the molecular formula C16H17N7O2S . It is a pyrrolopyrimidine administrated for the treatment of moderate to severe rheumatoid arthritis, atopic dermatitis, and severe alopecia areata .


Chemical Reactions Analysis

Baricitinib modulates intracellular signaling pathways, reducing the phosphorylation and activation of STATs by partially inhibiting JAK1 and JAK2 . The lactone impurity formation was explained by a plausible mechanism .


Physical And Chemical Properties Analysis

Baricitinib has a molecular weight of 371.42 g/mol . It is soluble in DMSO at 40 mg/mL .

科学研究应用

Baricitinib 在特应性皮炎中的应用

Baricitinib 已被评估其治疗中重度特应性皮炎 (AD) 的疗效。Guttman‐Yassky 等人 (2018) 的一项研究表明,Baricitinib 与局部皮质类固醇联合使用,可显着减轻 AD 患者的炎症和瘙痒。这一发现突出了其作为皮肤病治疗剂的潜力。

类风湿关节炎管理

大量研究集中于 Baricitinib 在类风湿关节炎 (RA) 治疗中的作用。例如,Fleischmann 等人 (2017) 进行了一项研究,比较了 Baricitinib 单药治疗或与甲氨蝶呤联合使用与 RA 患者的甲氨蝶呤单药治疗。此外,Keystone 等人 (2014) 研究了对甲氨蝶呤反应不足的 RA 患者使用 Baricitinib。这些研究共同表明 Baricitinib 在改善 RA 患者症状方面的有效性。

COVID-19 治疗

Baricitinib 在治疗 COVID-19 中的潜力引起了关注。Marconi 等人 (2021) 对住院的 COVID-19 成年患者进行了一项研究,发现 Baricitinib 与标准治疗相结合,降低了死亡率。同样,Stebbing 等人 (2020) 支持对 Baricitinib 进行评估,以了解其在 COVID-19 患者中的抗细胞因子和抗病毒活性,突出了其在管理病毒感染中的潜力。

作用机制

As members of the tyrosine kinase family, Janus kinases (JAKs) are intracellular enzymes that modulate signals from cytokines and growth factor receptors involved in hematopoiesis, inflammation, and immune cell function . By inhibiting the actions of JAK1 and JAK2, baricitinib attenuates JAK-mediated inflammation and immune responses .

安全和危害

Baricitinib may cause reproductive effects and bone marrow effects . It is generally well tolerated during up to 5.5 years of treatment; the most commonly reported adverse drug reactions were upper respiratory tract infections, increased LDL cholesterol, nausea, and thrombocytosis .

未来方向

Baricitinib has shown promising results in real-world settings, with decreased mortality without concerning safety signals in patients hospitalized with severe COVID-19 . It is also being evaluated in phase III and phase II clinical trials respectively for the treatment of rheumatoid arthritis .

属性

IUPAC Name

2-[1-ethylsulfonyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O2S.C2HF3O2/c1-2-26(24,25)22-9-16(10-22,4-5-17)23-8-12(7-21-23)14-13-3-6-18-15(13)20-11-19-14;3-2(4,5)1(6)7/h3,6-8,11H,2,4,9-10H2,1H3,(H,18,19,20);(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBRRMLIGZDAQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N7O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Baricitinib trifluoroacetate

Synthesis routes and methods

Procedure details

To a solution of 1-(ethylsulfonyl)-3-[4-(7-[2-(trimethylsilyl)ethoxy]methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-ylacetonitrile (0.111 g, 0.22 mmol) in methylene chloride (3 mL) was added trifluoroacetic acid (2 mL) and the solution was stirred for 1.5 hours. The solvents were removed in vacuo and the residue was dissolved in methanol (3 mL) and ethylenediamine (0.1 mL) was added. After stirring for 3 hours, the volume was reduced in vacuo and the product was purified by preparative-HPLC/MS, (SunFire C18 column, eluting with a gradient of MeCN/H2O containing 0.1% TFA) to afford the product as the trifluoroacetic acid salt (50 mg, 47%).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Baricitinib trifluoroacetate
Reactant of Route 2
Reactant of Route 2
Baricitinib trifluoroacetate
Reactant of Route 3
Baricitinib trifluoroacetate
Reactant of Route 4
Baricitinib trifluoroacetate
Reactant of Route 5
Reactant of Route 5
Baricitinib trifluoroacetate
Reactant of Route 6
Reactant of Route 6
Baricitinib trifluoroacetate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。